

Phenyl Vinyl Sulfide: A Core Properties Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl vinyl sulfide*

Cat. No.: *B156575*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl sulfide, also known by its IUPAC name (ethenylthio)benzene, is a versatile organosulfur compound with significant applications in organic synthesis. Its unique molecular structure, featuring a phenyl group and a vinyl group attached to a sulfur atom, imparts a rich and varied reactivity profile. This guide provides a comprehensive overview of the fundamental chemical, physical, and spectroscopic properties of **phenyl vinyl sulfide**, along with detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

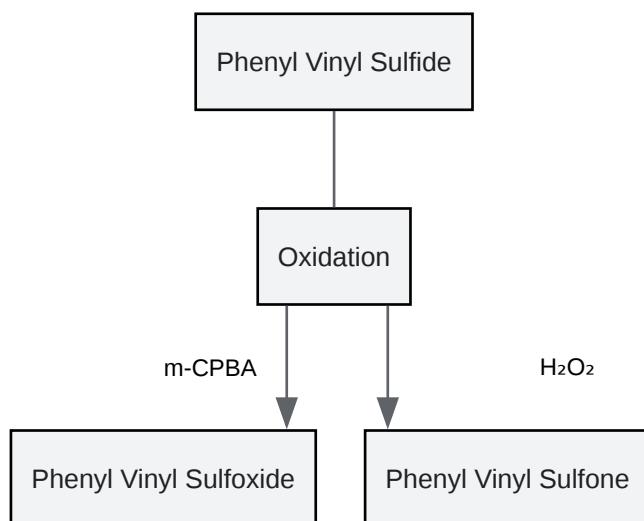
Phenyl vinyl sulfide is a clear, slightly yellowish liquid at room temperature.^[1] It is characterized by the following properties:

Table 1: Physical and Chemical Properties of **Phenyl Vinyl Sulfide**

Property	Value	Reference
Molecular Formula	C ₈ H ₈ S	[1]
Molecular Weight	136.21 g/mol	[1]
CAS Number	1822-73-7	[1]
Appearance	Clear, slightly yellowish liquid	[1]
Boiling Point	94-95 °C at 25 mmHg [1] [2] [3]	83-84 °C at 11-12 mmHg [4]
Density	1.042 g/mL at 25 °C	[1] [3]
Refractive Index (n ₂₀ /D)	1.599	[1]
Flash Point	114 °F (46 °C)	[1]
Storage Temperature	2-8°C	

Spectroscopic Properties

The structural features of **phenyl vinyl sulfide** are well-defined by various spectroscopic techniques.


Table 2: Spectroscopic Data for **Phenyl Vinyl Sulfide**

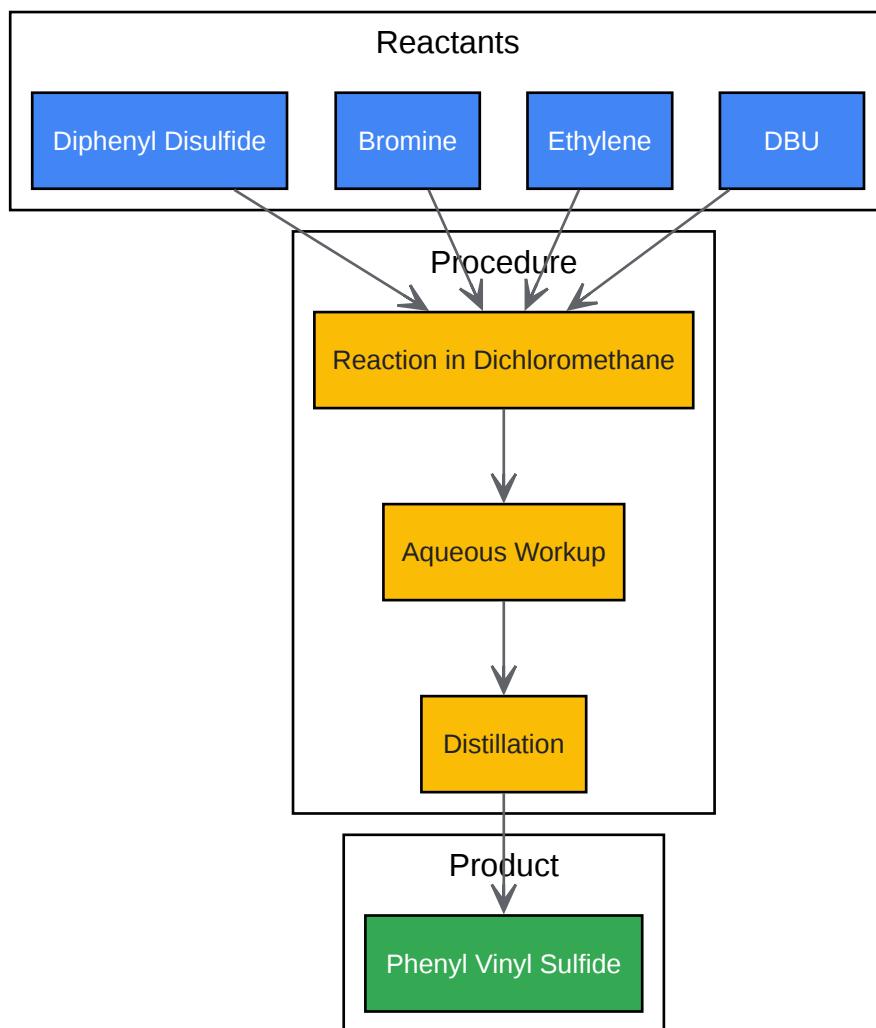
Technique	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ: 5.35 (d, 1H, J = 16.9 Hz), 5.36 (d, 1H, J = 9.8 Hz), 6.55 (dd, 1H, J = 9.8, 16.9 Hz), 7.22-7.40 (m, 5H)	[4]
¹³ C NMR (100 MHz, CDCl ₃)	δ: 115.4, 127.1, 129.1, 130.4, 131.8, 134.2	[4]
Mass Spectrometry (EI)	m/z: 136	[4]

Reactivity and Synthetic Applications

Phenyl vinyl sulfide's reactivity is dominated by the electron-rich nature of the vinyl group and the presence of the sulfur atom.

- Cycloaddition Reactions: It readily participates as an electron-rich alkene in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[1][4]
- Deprotonation and Electrophilic Attack: The vinyl proton alpha to the sulfur atom can be deprotonated by a strong base to form an α -metallated sulfide, which can then react with various electrophiles.[4]
- Precursor to Sulfoxides and Sulfones: **Phenyl vinyl sulfide** is a convenient starting material for the synthesis of the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone through oxidation.[4][5]

[Click to download full resolution via product page](#)


Caption: Oxidation of **Phenyl Vinyl Sulfide**.

Experimental Protocols

Synthesis of Phenyl Vinyl Sulfide

A common and efficient method for the preparation of **phenyl vinyl sulfide** involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4]

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Phenyl Vinyl Sulfide** Workflow.

Detailed Methodology:[4]

- Reaction Setup: A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.
- Charging Reactants: The flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). The addition funnel is charged with bromine (161 g, 1.01 mol).

- Initiation: After the diphenyl disulfide dissolves, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask. Ethylene addition is initiated.
- Bromine Addition: The bromine is added slowly. The rate of addition is controlled to maintain a faint amber color in the reaction mixture, minimizing aromatic bromination. Ethylene addition is continued until all the bromine is consumed.
- DBU Addition: The addition funnel is charged with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol). DBU is added at a rate that keeps the reaction temperature below 55°C. The mixture is then maintained at approximately 50°C for 15-18 hours.
- Workup: A 1.0 M ammonium hydroxide solution (600 mL) is added. The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).
- Purification: The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to afford **phenyl vinyl sulfide** (162–184 g, 65–74% yield) with a boiling point of 80–84°C at 11–12 mmHg.

Oxidation to Phenyl Vinyl Sulfoxide

Phenyl vinyl sulfide can be selectively oxidized to phenyl vinyl sulfoxide using meta-chloroperbenzoic acid (m-CPBA).^[5]

Detailed Methodology:^[5]

- Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a dropping funnel and a magnetic stirrer.
- Charging Reactants: The flask is charged with **phenyl vinyl sulfide** (20 g, 0.147 mol) and 250 mL of dichloromethane.
- Oxidant Addition: The solution is cooled to -78°C, and a solution of m-chloroperbenzoic acid (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over 30 minutes.

- Reaction Progression: The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30°C.
- Workup: The reaction mixture is poured into 300 mL of saturated sodium bicarbonate solution. The mixture is extracted with three 250-mL portions of dichloromethane.

Oxidation to Phenyl Vinyl Sulfone

Further oxidation of **phenyl vinyl sulfide** yields phenyl vinyl sulfone.[\[5\]](#)

Detailed Methodology:[\[5\]](#)

- Reaction Setup: A 250-mL, three-necked, round-bottomed flask is fitted with a magnetic stirrer, condenser, addition funnel, and thermometer.
- Charging Reactants: The flask is charged with **phenyl vinyl sulfide** (19.7 g, 0.145 mol) dissolved in 70 mL of glacial acetic acid.
- Oxidant Addition: 30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly to maintain a reaction temperature of 70°C.
- Reaction Completion: The reaction mixture is heated at reflux for 20 minutes.
- Workup: After cooling, ether (150 mL) and water (200 mL) are added. The organic phase is separated, washed with water and brine, and concentrated to afford phenyl vinyl sulfone as a colorless solid (18–19 g, 74–78% yield).

Safety and Handling

Phenyl vinyl sulfide is a flammable liquid and vapor.[\[1\]](#) It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[\[1\]](#) Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. According to the Globally Harmonized System (GHS), it is classified with the hazard statement H226: Flammable liquid and vapor.[\[1\]](#)[\[6\]](#) Some sources also indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[\[7\]](#)

Conclusion

Phenyl vinyl sulfide is a valuable and versatile building block in organic chemistry. Its well-defined physical, chemical, and spectroscopic properties, combined with its diverse reactivity, make it an important intermediate for the synthesis of a wide range of more complex molecules. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. PHENYL VINYL SULFIDE | 1822-73-7 [chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenyl Vinyl Sulfide | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Phenyl Vinyl Sulfide: A Core Properties Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156575#what-are-the-basic-properties-of-phenyl-vinyl-sulfide\]](https://www.benchchem.com/product/b156575#what-are-the-basic-properties-of-phenyl-vinyl-sulfide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com